molecular formula C10H12FNO2 B15307400 Ethyl 2-amino-3-fluoro-5-methylbenzoate

Ethyl 2-amino-3-fluoro-5-methylbenzoate

Cat. No.: B15307400
M. Wt: 197.21 g/mol
InChI Key: FDTZWFFJFNBNBF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-amino-3-fluoro-5-methylbenzyl alcohol.

    Substitution: Ethyl 2-amino-3-iodo-5-methylbenzoate (when fluorine is substituted with iodine).

Scientific Research Applications

Ethyl 2-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-amino-3-bromo-5-methylbenzoate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 2-amino-3-iodo-5-methylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Ethyl 2-amino-3-fluoro-5-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Biological Activity

Ethyl 2-amino-3-fluoro-5-methylbenzoate is a compound that has attracted interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H12FNO2 and a molecular weight of approximately 197.21 g/mol. The structure includes an ethyl ester group, an amino group, and a fluorine atom attached to a benzoate backbone. These structural features contribute to its biological interactions.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity and specificity.
  • Increased Lipophilicity : The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

These interactions suggest that the compound may modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits significant growth inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations .

Pathogen MIC (µg/mL)
E. coli4
K. pneumoniae8

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In a study focusing on pancreatic cancer cells, the compound was found to reduce cell viability in a dose-dependent manner. It was shown to inhibit key pathways involved in cancer cell proliferation, suggesting its potential as a lead compound for cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
  • Anticancer Mechanism Investigation : Another study investigated the mechanism by which this compound exerts its anticancer effects. The findings revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-5-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

FDTZWFFJFNBNBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)F)N

Origin of Product

United States

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